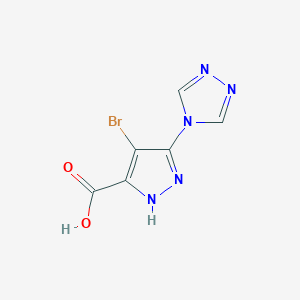

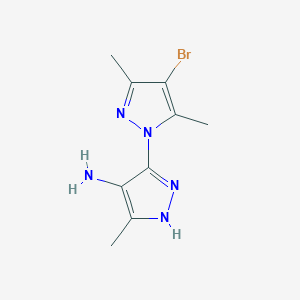

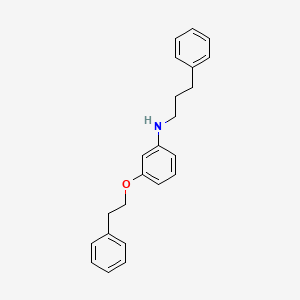

![molecular formula C14H14FN B1385326 4-fluoro-N-[(3-methylphenyl)methyl]aniline CAS No. 356530-51-3](/img/structure/B1385326.png)

4-fluoro-N-[(3-methylphenyl)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-methylaniline, also known as 5-Amino-2-fluorotoluene, is a fluorinated building block . It has a linear formula of FC6H3(CH3)NH2 and a molecular weight of 125.14 . It is used in the synthesis of 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[(3-methylphenyl)methyl]aniline is represented by the InChI key NYMDPDNETOLVBS-UHFFFAOYSA-N . The SMILES string representation is Cc1cc(N)ccc1F .Physical And Chemical Properties Analysis

4-Fluoro-3-methylaniline is a solid substance . It has a melting point of 34-38 °C . The substance is combustible and has a flash point of 104.4 °C .Wissenschaftliche Forschungsanwendungen

Potential in Nonlinear Optical (NLO) Materials

4-Fluoro-N-[(3-methylphenyl)methyl]aniline, along with similar compounds, has been studied for its vibrational properties and potential applications in nonlinear optical (NLO) materials. The research focused on the effects of substituent positions on vibrational spectra and various theoretical analyses including hyperconjugation interactions and molecular electrostatic potential (MEP) surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Docking and QSAR Studies in c-Met Kinase Inhibitors

This compound has been involved in docking and quantitative structure–activity relationship (QSAR) studies, particularly for derivatives acting as c-Met kinase inhibitors. The research analyzed the molecular features contributing to high inhibitory activity, which is crucial in the development of therapeutic agents (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Use in Herbicidal Activity

A study synthesized derivatives of 4-fluoro-aniline and evaluated their herbicidal activities. These compounds displayed significant herbicidal effects against various dicotyledonous weeds, highlighting the potential of this compound derivatives in agricultural applications (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).

Hydroamination Applications

The compound has been utilized in hydroamination reactions. Specifically, the research focused on the regioselective hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, yielding a variety of compounds with potential applications in chemical synthesis (Younis, Krieck, Görls, & Westerhausen, 2016).

Theoretical Structural Analysis

A theoretical structural analysis of compounds similar to this compound has been conducted. This analysis is important for understanding the properties and potential applications of these compounds in pharmaceuticals (Aziz, Nadeem, & Anwar, 2018).

Synthesis and Characterization in Metal-Organic Frameworks

Research has been conducted on the synthesis and characterization of metal-organic frameworks involving derivatives of 4-fluoro-aniline. These frameworks have potential applications in highly sensitive detection of biomarkers, signifying its importance in biomedical research (Koske, Kagwanja, Gichumbi, & Kariuki, 2018).

Safety and Hazards

4-Fluoro-3-methylaniline is classified under GHS07 . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Eigenschaften

IUPAC Name |

4-fluoro-N-[(3-methylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLZPERILFTGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

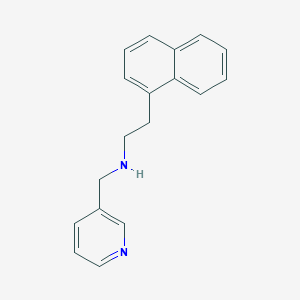

![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)

![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)